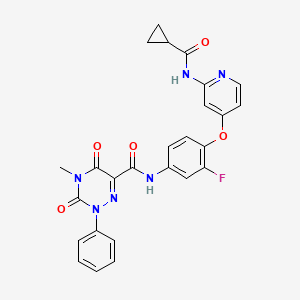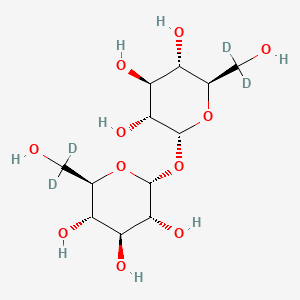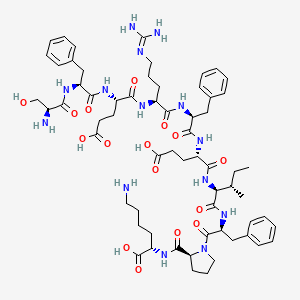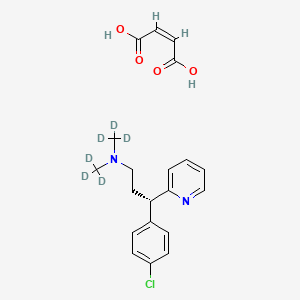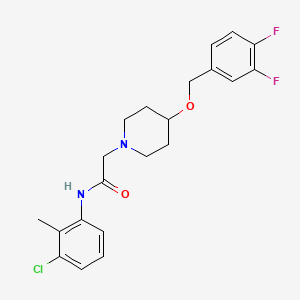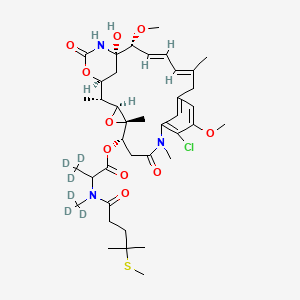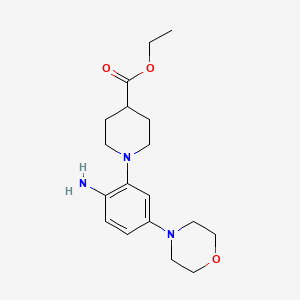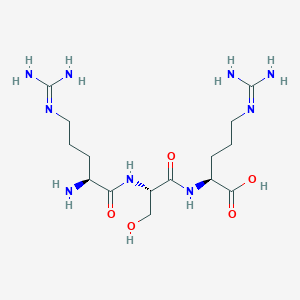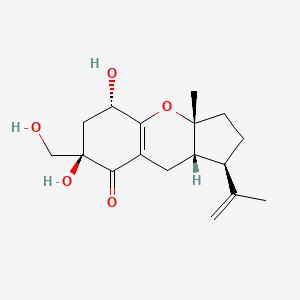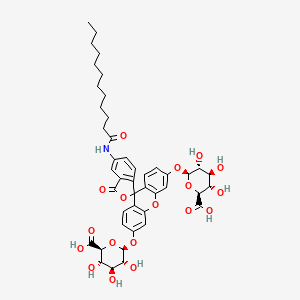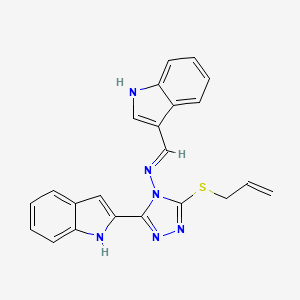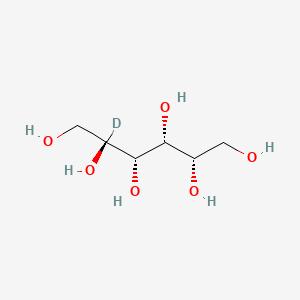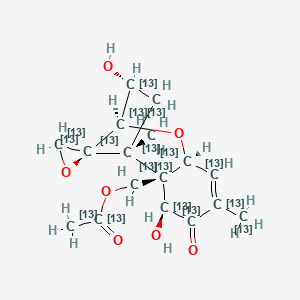
15-Acetyl-deoxynivalenol-13C17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Acetyl-deoxynivalenol-13C17 is a 13C-labeled derivative of 15-Acetyl-deoxynivalenol, a highly toxic trichothecene mycotoxin found in cereals. This compound is used primarily in scientific research to study the toxic effects of trichothecenes and their metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15-Acetyl-deoxynivalenol-13C17 involves the incorporation of stable heavy isotopes of carbon (13C) into the molecular structure of 15-Acetyl-deoxynivalenol. This process typically requires specialized synthetic techniques and conditions to ensure the precise placement of the isotopes .
Industrial Production Methods: Industrial production of this compound is generally carried out by companies specializing in isotope-labeled compounds. These companies use advanced synthetic methods and quality control measures to produce high-purity compounds for research purposes .
Chemical Reactions Analysis
Types of Reactions: 15-Acetyl-deoxynivalenol-13C17 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures and pH levels .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used.
Scientific Research Applications
15-Acetyl-deoxynivalenol-13C17 is widely used in scientific research to study the toxic effects of trichothecenes on human and animal cells. It is particularly useful in investigating the mechanisms of oxidative stress and lipid peroxidation in HepG2 cells . Additionally, this compound is used as a tracer in metabolic studies to understand the pharmacokinetics and metabolic pathways of trichothecenes .
Mechanism of Action
The mechanism of action of 15-Acetyl-deoxynivalenol-13C17 involves the induction of oxidative stress and lipid peroxidation in cells. This compound generates reactive oxygen species (ROS) and disrupts lipid metabolism, leading to cellular damage and toxicity . The molecular targets and pathways involved include the glycerophospholipid metabolism pathway and the phospholipase D signaling pathway .
Comparison with Similar Compounds
15-Acetyl-deoxynivalenol-13C17 is similar to other acetylated derivatives of deoxynivalenol, such as 3-acetyl-deoxynivalenol and deoxynivalenol-3-β-D-glucoside . this compound is unique due to its 13C labeling, which makes it particularly valuable for metabolic and pharmacokinetic studies .
List of Similar Compounds:- 3-Acetyl-deoxynivalenol
- Deoxynivalenol-3-β-D-glucoside
- Deoxynivalenol
Properties
Molecular Formula |
C17H22O7 |
|---|---|
Molecular Weight |
355.23 g/mol |
IUPAC Name |
[(1'R,2S,2'R,3'S,7'R,9'R,10'R)-3',10'-dihydroxy-1',5'-di((113C)methyl)-4'-oxospiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-2'-yl](113C)methyl acetate |
InChI |
InChI=1S/C17H22O7/c1-8-4-11-16(6-22-9(2)18,13(21)12(8)20)15(3)5-10(19)14(24-11)17(15)7-23-17/h4,10-11,13-14,19,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 |
InChI Key |
IDGRYIRJIFKTAN-CJTIMMQGSA-N |
Isomeric SMILES |
[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13C@@H]([13C]1=O)O)([13C@]3([13CH2][13C@H]([13C@H]([13C@@]34[13CH2]O4)O2)O)[13CH3])[13CH2]O[13C](=O)[13CH3] |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


